5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
KNSVXXFTQTVXFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Furan Coupling via Nucleophilic Substitution
A foundational approach involves reacting 5-(chloromethyl)furan-2-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under basic conditions. The nucleophilic amine attacks the electrophilic chloromethyl carbon, forming the C–N bond between the heterocycles. Typical conditions include:
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism, where the base deprotonates the pyrazole amine, enhancing its nucleophilicity. Steric hindrance from the methyl group on the pyrazole nitrogen necessitates prolonged heating to achieve acceptable yields.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. For example, mixing 1-methyl-1H-pyrazol-4-amine with 5-formylfuran-2-carboxylic acid derivatives in methanol under 600 W irradiation for 15–30 minutes achieves yields of 72–85%.
Advantages Over Thermal Methods
-
Purity : Reduced side products due to uniform heating.
-
Energy Efficiency : 80% shorter reaction time compared to conventional reflux.
Vilsmeier-Haack Formylation
Direct Aldehyde Functionalization
The Vilsmeier reagent (POCl₃/DMF) enables formylation of pre-coupled pyrazole-furan intermediates. For instance, treating 5-(1-methyl-1H-pyrazol-4-yl)furan-2-methanol with the reagent at 70°C for 2 hours introduces the aldehyde group in 60–75% yield.
Critical Parameters
-
Reagent Ratio : Optimal POCl₃:DMF ratio of 1:2.5.
-
Quenching : Gradual addition to crushed ice minimizes hydrolysis side reactions.
Claisen-Schmidt Condensation Adaptations
Chalcone-Based Intermediates
Though traditionally used for chalcones, this method has been adapted for furan-pyrazole systems. Reacting 1-methyl-1H-pyrazol-4-ylacetone with furan-2-carbaldehyde in ethanol/NaOH under reflux for 8 hours yields 58–67% of the target aldehyde.
Limitations
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl halides (e.g., 5-bromofuran-2-carbaldehyde) undergo coupling with 1-methyl-1H-pyrazol-4-ylboronic acid using Pd(PPh₃)₄/K₃PO₄ in dioxane at 100°C. Yields reach 70–82%, though costs limit industrial application.
Optimization Metrics
-
Catalyst Loading : 4 mol% Pd(PPh₃)₄.
-
Additives : KBr enhances selectivity by suppressing proto-deboronation.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Traditional Condensation | 65–78 | 4–6 | 12–18 | High |
| Microwave-Assisted | 72–85 | 0.25–0.5 | 20–25 | Moderate |
| Vilsmeier-Haack | 60–75 | 2–4 | 15–20 | High |
| Claisen-Schmidt | 58–67 | 6–8 | 10–15 | Moderate |
| Suzuki-Miyaura | 70–82 | 12–24 | 45–60 | Low |
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carboxylic acid.
Reduction: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-methanol.
Substitution: 5-(1-Methyl-1H-pyrazol-4-YL)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of furan-based compounds, including 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde, exhibit promising anticancer properties. These compounds can inhibit specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can act as inhibitors of enzymes related to tumor growth and metastasis .
Anti-inflammatory and Antimicrobial Properties
The compound also demonstrates potential as an anti-inflammatory and antimicrobial agent. Its structure allows for interaction with biological targets that modulate inflammatory responses and combat microbial infections. Recent investigations into similar pyrazole derivatives have highlighted their effectiveness against various pathogens, suggesting that this compound could share these beneficial properties .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its unique functional groups enable chemists to modify its structure to create derivatives with enhanced biological activities or novel properties. The compound's reactivity allows for various synthetic transformations, making it valuable in the development of new pharmaceuticals .
Materials Science
Organic Electronics and Sensors
The electronic properties of furan-containing compounds have led to their exploration in materials science, particularly in the development of organic electronic devices and sensors. The incorporation of this compound into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Key Findings :
- Nitrophenyl Derivatives : Exhibit high enthalpies of sublimation (ΔsubH° ~96–98 kJ/mol) and evaporation (ΔvapH° ~71–73 kJ/mol), indicating significant crystalline stability and moderate volatility . These properties are critical for purification and application in high-temperature processes.
- Target Compound: No thermodynamic data are available, suggesting a gap in characterization. Its discontinuation may reflect challenges in synthesis or purification compared to nitrophenyl analogs .
Biological Activity
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a furan ring substituted with a pyrazole moiety. The presence of both furan and pyrazole rings contributes to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating intrinsic pathways and inhibiting anti-apoptotic proteins .
- Cytotoxicity : In vitro studies have shown that related pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, some derivatives demonstrated IC50 values as low as 193.93 µg/mL against A549 cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 | 193.93 | |
| Compound 7f | H460 | 193.93 | |
| Compound 7a | MDA-MB-231 | 208.58 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied, with promising results:
- Broad-Spectrum Activity : Pyrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 µg/mL .
- Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell walls and inhibition of essential enzymes .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 | |
| Compound 5a | E. coli | 0.25 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties:
- Inhibition of Cytokines : Some compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxic effects in MDA-MB-231 cells, indicating a potential strategy for improving treatment outcomes in resistant breast cancer subtypes .
- Antimicrobial Applications : Another study reported that a series of synthesized pyrazole compounds exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their utility in addressing antibiotic resistance .
Q & A
Basic: What are the established synthetic routes for 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde?
Methodological Answer:
The compound can be synthesized via Vilsmeier-Haack formylation or nucleophilic aromatic substitution . For example:
- Vilsmeier-Haack Reaction : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a formylating agent (e.g., POCl₃/DMF) to introduce the carbaldehyde group at the pyrazole C4 position .
- Cross-Coupling : Palladium-catalyzed coupling of furan-2-carbaldehyde derivatives with pyrazole-containing boronic acids or halides. NMR spectroscopy (e.g., ¹H, ¹³C) and mass spectrometry are critical for validating intermediates and the final product .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and substituent positions. For instance, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while pyrazole protons appear as distinct singlets .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (>1.0 Å) ensure accurate bond-length and angle measurements. Twinning or disordered regions require robust refinement protocols .
Basic: How are thermodynamic properties (e.g., enthalpy of formation) determined for this compound?
Methodological Answer:
- Bomb Calorimetry : Measure combustion energy (ΔcH°) using a precision calorimeter (e.g., B-08-MA). For 5-(nitrophenyl)-furan-2-carbaldehyde analogs, ΔcH° values ranged from −3500 to −4000 kJ/mol .
- Additive Calculations : Compare experimental ΔfH° (solid state) with group-contribution methods (e.g., Benson increments). Discrepancies >5% suggest non-additive electronic effects from substituents like nitro or methyl groups .
Advanced: How can researchers resolve discrepancies between experimental and computational thermodynamic data?
Methodological Answer:
- Error Analysis : Validate calorimetric measurements (e.g., purity >99%, absence of moisture) to minimize systematic errors. For computational methods (DFT, CCSD(T)), ensure basis-set adequacy and solvent-effect inclusion .
- Sensitivity Testing : Vary substituent parameters (e.g., nitro group orientation) in computational models. For example, para-nitro substitution in 5-(4-nitrophenyl)-furan-2-carbaldehyde caused a 12% deviation from additive predictions due to resonance stabilization .
Advanced: What strategies optimize the design of bioactive derivatives from this compound?
Methodological Answer:
- Knoevenagel Condensation : React the aldehyde with active methylene compounds (e.g., benzothiazole- or benzimidazole-derived nitriles) to form α,β-unsaturated derivatives with potential antitumor activity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance electrophilicity, improving cross-coupling efficiency. Monitor reaction kinetics via HPLC to avoid side products .
Advanced: How can crystallization conditions be optimized for X-ray studies of derivatives?
Methodological Answer:
- Solvent Screening : Test polar solvents (e.g., DMSO, ethanol) for solubility. Slow evaporation at 4°C often yields high-quality crystals.
- Refinement Protocols : Use SHELXL for anisotropic displacement parameters and twin-law correction. For disordered regions, apply restraints (e.g., SIMU, DELU) to stabilize refinement .
Advanced: How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky 1-methyl groups on pyrazole hinder Pd catalyst access, reducing coupling yields. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : Electron-donating groups (e.g., methyl) on pyrazole increase nucleophilicity, enhancing Suzuki-Miyaura coupling rates. Monitor via ¹H NMR reaction profiling .
Advanced: What computational tools predict spectroscopic properties of this compound?
Methodological Answer:
- DFT Simulations : Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis set predicts NMR chemical shifts (<2 ppm deviation from experimental). Include solvent models (e.g., PCM for DMSO) .
- IR/Raman : Compare computed vibrational frequencies (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) with experimental spectra to confirm functional group integrity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; work in a fume hood.
- First Aid : For skin contact, wash with soap/water. For ingestion, seek medical attention immediately and provide the Safety Data Sheet (SDS) .
Advanced: How can researchers validate synthetic intermediates with complex NMR spectra?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
